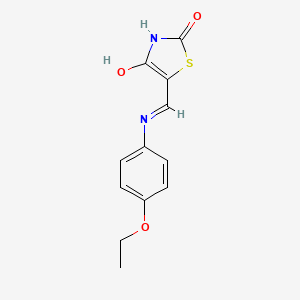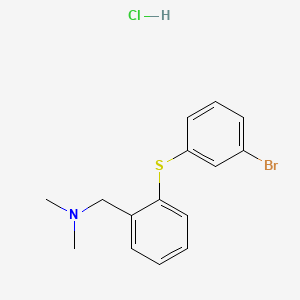
5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione is a chemical compound with the molecular formula C13H13N3O4 It is known for its unique structure, which includes a thiazolidine ring and an ethoxyaniline group
Méthodes De Préparation
The synthesis of 5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-ethoxyaniline with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Condensation: Condensation reactions can occur, leading to the formation of larger molecules through the combination of two or more smaller molecules, often with the elimination of a small molecule such as water.
Applications De Recherche Scientifique
5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways, making it a candidate for drug development and pharmaceutical research.
Industry: In industrial applications, the compound is used in the development of new materials, coatings, and polymers. Its unique chemical properties make it suitable for various industrial processes and products.
Mécanisme D'action
The mechanism of action of 5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-((4-Ethoxyanilino)methylene)-1,3-thiazolidine-2,4-dione can be compared with other similar compounds, such as:
5-((4-Methoxyanilino)methylene)-1,3-thiazolidine-2,4-dione: This compound has a methoxy group instead of an ethoxy group, leading to differences in its chemical and biological properties.
5-((4-Chloroanilino)methylene)-1,3-thiazolidine-2,4-dione:
5-((4-Bromoanilino)methylene)-1,3-thiazolidine-2,4-dione:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for diverse scientific research and industrial applications.
Propriétés
Numéro CAS |
308095-93-4 |
|---|---|
Formule moléculaire |
C12H12N2O3S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
5-[(4-ethoxyphenyl)iminomethyl]-4-hydroxy-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-9-5-3-8(4-6-9)13-7-10-11(15)14-12(16)18-10/h3-7,15H,2H2,1H3,(H,14,16) |
Clé InChI |
FCSSQNNMNPQNTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=CC2=C(NC(=O)S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine hydrate](/img/structure/B11974482.png)
![(5Z)-3-cyclopentyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974490.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974493.png)

![2-Chloro-6-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974511.png)
![N-[(4-acetamidophenyl)methyl]acetamide](/img/structure/B11974517.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974518.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11974526.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974532.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974537.png)


![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974567.png)

